

4-Benzylxy-2-chloropyrimidine-5-boronic acid pinacol ester molecular weight

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Compound of Interest

Compound Name: 4-Benzylxy-2-chloropyrimidine-5-boronic acid pinacol ester

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An In-depth Technical Guide: **4-Benzylxy-2-chloropyrimidine-5-boronic acid pinacol ester**

Abstract

This technical guide provides a comprehensive overview of **4-Benzylxy-2-chloropyrimidine-5-boronic acid pinacol ester**, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a representative synthetic approach, and provide a detailed exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols to empower its effective use in the laboratory.

Core Physicochemical Properties

4-Benzylxy-2-chloropyrimidine-5-boronic acid pinacol ester, with a molecular weight of 346.62 g/mol, is a versatile heterocyclic organic compound.^{[1][2][3]} It belongs to the class of pyrimidine boronic esters, which are highly valued in organic synthesis for their stability, handling characteristics, and reactivity in cross-coupling reactions. Typically, it is a solid at room temperature with a melting point in the range of 99-101°C.^[2]

Proper storage is critical for maintaining the integrity of the reagent. It should be stored in a cool, well-ventilated place, with precautions taken to avoid the formation of dust and aerosols.

[\[2\]](#)

Data Summary Table

Property	Value	Source(s)
Molecular Weight	346.62 g/mol	[1] [2] [3]
Molecular Formula	C ₁₇ H ₂₀ BClN ₂ O ₃	[1] [2] [3]
CAS Number	1073354-22-9	[1] [2] [3]
IUPAC Name	2-chloro-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine	[1]
Melting Point	99-101°C	[2]
Density	1.22 g/cm ³	[2]
Appearance	Solid	[3]

Synthesis of Pyrimidine Boronic Esters

While a specific synthesis for this exact molecule is proprietary, a general and highly effective method for preparing pyrimidine-5-boronic acid pinacol esters involves a palladium-catalyzed borylation reaction.[\[4\]](#) This process typically starts with a halogenated pyrimidine precursor, such as a 5-bromo or 5-iodopyrimidine.

The key transformation is the reaction of the halo-pyrimidine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.[\[4\]](#)

Causality of Reagent Choice:

- Palladium Catalyst (e.g., Xphos-Pd-G2, Pd(PPh₃)₄): A Pd(0) species is essential to initiate the catalytic cycle. Catalysts are often supplied as more stable Pd(II) pre-catalysts which are reduced in situ, or as Pd(0) complexes stabilized by phosphine ligands.[\[5\]](#) The choice of ligand (like XPhos) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination, leading to higher reaction efficiency.[\[4\]](#)

- Boron Source (B_2pin_2): Bis(pinacolato)diboron is a stable, easy-to-handle solid that serves as the source of the boronic ester moiety.
- Base (e.g., Potassium Phosphate, Potassium Acetate): The base is crucial for the transmetalation step of the catalytic cycle, which will be discussed in the next section. It facilitates the formation of a more nucleophilic boronate species.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount utility of **4-Benzylxy-2-chloropyrimidine-5-boronic acid pinacol ester** lies in its role as a nucleophilic partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed cross-coupling reaction forges a new carbon-carbon bond, typically between an organoboron compound and an organic halide or triflate.[7][8] For drug development professionals, this reaction is a cornerstone for assembling complex molecular architectures, allowing for the modular connection of different fragments.

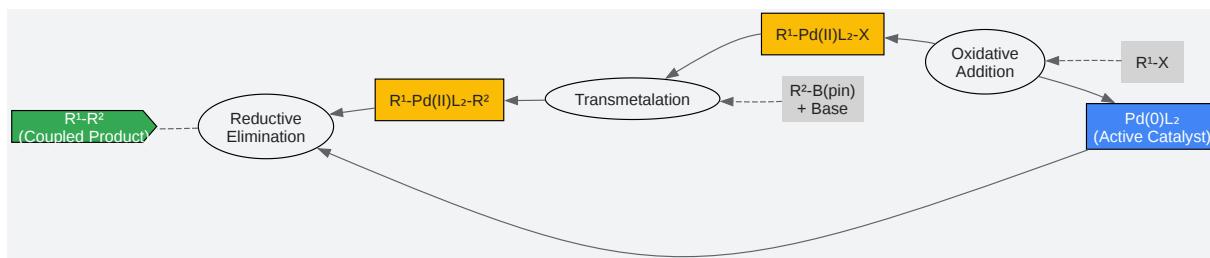
The pyrimidine core of this reagent is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The chloro- and benzylxy- substituents on the ring provide additional handles for downstream chemical modifications, further enhancing its value as a versatile building block.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][9] The cycle consists of three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, R^1-X), forming a square-planar Pd(II) complex.[7][9]
- Transmetalation: This is the key step where the organic moiety from the boronic ester is transferred to the palladium center. The base activates the boronic ester, forming a boronate complex. This "ate" complex is more nucleophilic and readily exchanges its organic group (the pyrimidine core, R^2) with the halide on the Pd(II) complex.[6][9]

- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated from the metal, forming the final product (R^1-R^2) and regenerating the active $Pd(0)$ catalyst, which can then re-enter the cycle.[7][8]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a self-validating system for coupling **4-Benzyl-2-chloropyrimidine-5-boronic acid pinacol ester** with a generic aryl bromide. The success of the reaction is validated by the consumption of starting materials and the formation of the product, monitored by techniques like TLC or LC-MS.

Materials and Equipment

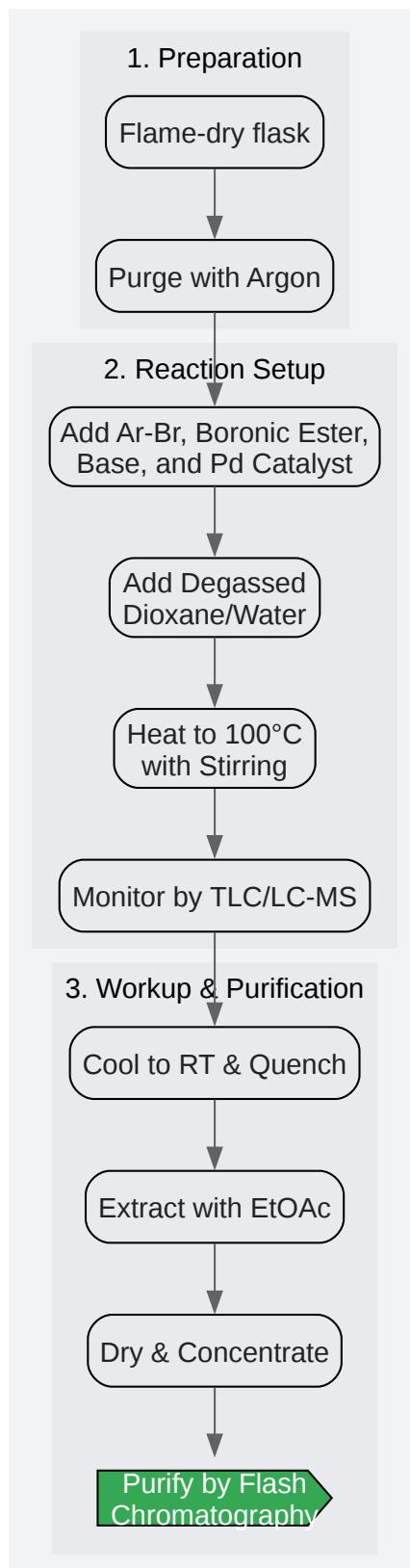
- **4-Benzyl-2-chloropyrimidine-5-boronic acid pinacol ester** (1.1 equiv.)
- Aryl Bromide (1.0 equiv.)
- Palladium Catalyst (e.g., $Pd(PPh_3)_4$, 0.05 equiv.)

- Base (e.g., K_2CO_3 , 2.0 equiv.)
- Solvent: Degassed 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
- Round-bottom flask with stir bar
- Condenser
- Inert atmosphere setup (Argon or Nitrogen)
- Heating mantle with temperature control
- Standard laboratory glassware for workup and purification

Step-by-Step Methodology

- Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under a high vacuum and subsequently purged with an inert gas (Argon). This step is critical to remove atmospheric oxygen and moisture, which can degrade the catalyst and other reagents.
- Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), **4-Benzylxy-2-chloropyrimidine-5-boronic acid pinacol ester** (1.1 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (0.05 equiv.).
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The flask should be maintained under a positive pressure of inert gas.
- Reaction Execution: Fit the flask with a condenser and heat the reaction mixture to the target temperature (typically 80-100°C) with vigorous stirring.^[7]
- Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
- Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate.^[7]

- Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[\[7\]](#)

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Caption: Experimental workflow for a typical Suzuki coupling reaction.

Concluding Remarks

4-Benzylxy-2-chloropyrimidine-5-boronic acid pinacol ester is a high-value reagent for chemical synthesis. Its robust performance in the Suzuki-Miyaura reaction, coupled with the pharmaceutical relevance of the pyrimidine scaffold, makes it an indispensable tool for researchers in drug discovery and materials science. Understanding the mechanistic principles behind its application allows for the rational design of experiments and the efficient construction of complex, high-value molecules.

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